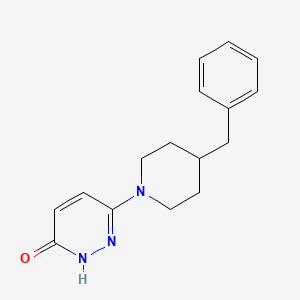![molecular formula C21H19Cl2N3O B3435505 2-(2,4-dichlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B3435505.png)
2-(2,4-dichlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline
描述
2-(2,4-dichlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline, also known as DMQX, is a chemical compound that has been widely used in scientific research due to its unique properties. DMQX belongs to the class of quinoline derivatives and is a potent antagonist of the AMPA subtype of glutamate receptors. It is a highly selective compound that has been shown to have a high affinity for AMPA receptors, making it an important tool for studying the role of these receptors in the brain.
作用机制
2-(2,4-dichlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline acts as a competitive antagonist of AMPA receptors, binding to the receptor and preventing the binding of glutamate. This results in a decrease in the excitatory response of the neuron, which has been shown to be important for synaptic plasticity and learning.
Biochemical and Physiological Effects
2-(2,4-dichlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the amplitude of excitatory postsynaptic currents in neurons, indicating a decrease in the activity of AMPA receptors. It has also been shown to decrease the expression of AMPA receptors in the brain, indicating a long-term effect on synaptic plasticity.
实验室实验的优点和局限性
2-(2,4-dichlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has a number of advantages for use in lab experiments. It is a highly selective antagonist of AMPA receptors, making it an important tool for studying the function of these receptors. It has also been shown to have a long-lasting effect on synaptic plasticity, making it useful for studying the long-term effects of changes in AMPA receptor activity.
However, there are also limitations to the use of 2-(2,4-dichlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline in lab experiments. Its potency and selectivity may make it difficult to use in certain experimental paradigms, and its long-lasting effects may make it difficult to study the short-term effects of changes in AMPA receptor activity.
未来方向
There are a number of future directions for research involving 2-(2,4-dichlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline. One area of research is the role of AMPA receptors in neurological disorders such as Alzheimer's disease and epilepsy. 2-(2,4-dichlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline may be a useful tool for studying the changes in AMPA receptor activity that occur in these disorders.
Another area of research is the development of new drugs that target AMPA receptors. 2-(2,4-dichlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline may be a useful starting point for the development of new drugs that have similar properties to 2-(2,4-dichlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline but with improved potency and selectivity.
Finally, 2-(2,4-dichlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline may be useful for studying the role of AMPA receptors in other physiological systems, such as the immune system. There is evidence to suggest that AMPA receptors play a role in immune function, and 2-(2,4-dichlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline may be a useful tool for studying this role.
Conclusion
In conclusion, 2-(2,4-dichlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline is a potent and selective antagonist of AMPA receptors that has been widely used in scientific research. Its unique properties make it an important tool for studying the role of AMPA receptors in the brain and other physiological systems. While there are limitations to its use, there are also a number of future directions for research involving 2-(2,4-dichlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline that may lead to new insights into the function of AMPA receptors and the development of new drugs that target these receptors.
科学研究应用
2-(2,4-dichlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been used extensively in scientific research to study the role of AMPA receptors in the brain. AMPA receptors are the most prevalent type of glutamate receptors in the brain and play a crucial role in synaptic plasticity, learning, and memory. 2-(2,4-dichlorophenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline has been shown to be a potent and selective antagonist of AMPA receptors, making it an important tool for studying the function of these receptors.
属性
IUPAC Name |
[2-(2,4-dichlorophenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O/c1-25-8-10-26(11-9-25)21(27)17-13-20(16-7-6-14(22)12-18(16)23)24-19-5-3-2-4-15(17)19/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFRIHJMXGPUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3435429.png)
![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B3435436.png)
![1-(2-furoyl)-4-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperazine](/img/structure/B3435438.png)
![N-[4-({[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3435445.png)
![2-(4-chlorophenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B3435454.png)


![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B3435470.png)
![2-(2,4-dimethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3435488.png)
![5-bromo-N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-2-furamide](/img/structure/B3435497.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3435509.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B3435521.png)
![5-bromo-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B3435528.png)